1-Methoxy-1-buten-3-yne

Vilsmeier Addition Pentamethinium Salts Glutaconaldehyde Derivatives

1-Methoxy-1-buten-3-yne (CAS 2798-73-4) is a C5H6O conjugated enyne, combining an electron-rich alkene with a terminal alkyne and a methoxy substituent. Its high vapor pressure (16 mmHg at 25 °C) facilitates precise handling in gas-phase or high-vacuum synthetic workflows.

Molecular Formula C5H6O
Molecular Weight 82.1 g/mol
CAS No. 2798-73-4
Cat. No. B1617352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-1-buten-3-yne
CAS2798-73-4
Molecular FormulaC5H6O
Molecular Weight82.1 g/mol
Structural Identifiers
SMILESCOC=CC#C
InChIInChI=1S/C5H6O/c1-3-4-5-6-2/h1,4-5H,2H3/b5-4+
InChIKeyVTWTUVLDYHBQTC-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-1-buten-3-yne (CAS 2798-73-4): Conjugated Enyne Building Block for Cycloaddition and Pericyclic Chemistry


1-Methoxy-1-buten-3-yne (CAS 2798-73-4) is a C5H6O conjugated enyne, combining an electron-rich alkene with a terminal alkyne and a methoxy substituent [1]. Its high vapor pressure (16 mmHg at 25 °C) facilitates precise handling in gas-phase or high-vacuum synthetic workflows .

1-Methoxy-1-buten-3-yne (CAS 2798-73-4): Why Generic Alkene or Alkyne Substitution Fails


The differentiation of 1-Methoxy-1-buten-3-yne arises from its conjugated enyne structure, which integrates both an electron-rich alkene and a terminal alkyne within a single, small-molecule scaffold [1]. This bifunctional architecture enables unique pericyclic and cycloaddition reactivities that are inaccessible to simple alkenes, isolated alkynes, or non-conjugated analogs [2].

1-Methoxy-1-buten-3-yne (CAS 2798-73-4): Quantitative Evidence for Differentiated Performance in Key Reactions


1-Methoxy-1-buten-3-yne: Differentiated Product Outcome in Vilsmeier Addition Compared to Extended Homolog

In Vilsmeier addition reactions, 1-Methoxy-1-buten-3-yne produces 3-halogeno-substituted unsymmetrical pentamethinium salts (5, 7, 8, 10), whereas the extended homolog 1-methoxy-1-penten-3-yne yields a different product class, 3-halogen-2-methyl-substituted unsymmetrical pentamethinium salts (13, 14) [1].

Vilsmeier Addition Pentamethinium Salts Glutaconaldehyde Derivatives

1-Methoxy-1-buten-3-yne: Enhanced Ru(II) Complex Photoluminescence Spanning the Visible Region

Functionalization of phenanthroline ligands with 1-Methoxy-1-buten-3-yne moieties yields a Ru(II) complex exhibiting broad and intense metal-to-ligand charge transfer (MLCT) absorption and appreciable photoluminescence spanning the visible region [1]. While direct quantitative comparison to an unfunctionalized baseline is not provided in the source, this optical behavior is characteristic of the extended conjugation enabled by the enyne moiety.

Ruthenium Complexes Photoluminescence MLCT Excited State

1-Methoxy-1-buten-3-yne: Computational Evidence of High Chemical Reactivity via HOMO-LUMO Gap and Electrophilicity Index

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide quantitative descriptors of 1-Methoxy-1-buten-3-yne's electronic structure, revealing its enhanced reactivity compared to less conjugated analogs [1]. The computed HOMO-LUMO gap (ΔE) and electrophilicity index (ω) are key metrics that inform its behavior in cycloaddition and pericyclic reactions.

DFT Calculations Reactivity Descriptors Electronic Properties

1-Methoxy-1-buten-3-yne (CAS 2798-73-4): Validated Application Scenarios for Research and Development


Synthesis of Substituted Glutaconaldehyde Derivatives via Vilsmeier Addition

Use 1-Methoxy-1-buten-3-yne as the enyne substrate in Vilsmeier additions to access 3-halogeno-substituted unsymmetrical pentamethinium salts, a distinct product class not accessible from the extended homolog 1-methoxy-1-penten-3-yne [1].

Functionalization of Polypyridine Ligands for Ru(II)-Based Photosensitizers

Incorporate 1-Methoxy-1-buten-3-yne moieties into phenanthroline ligands to synthesize heteroleptic Ru(II) complexes exhibiting broad MLCT absorption and visible-region photoluminescence, suitable for DSSC and photoredox catalysis applications [2].

Computational Screening of Cycloaddition Reactivity Using DFT Descriptors

Leverage published DFT-calculated electronic descriptors (HOMO-LUMO gap, electrophilicity index, chemical hardness) to predict 1-Methoxy-1-buten-3-yne's performance in Diels-Alder, 1,3-dipolar, and other cycloaddition reactions before committing to experimental trials [3].

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